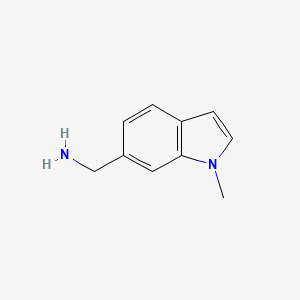

(1-methyl-1H-indol-6-yl)methanamine

Description

Historical Trajectories and Contemporary Significance of Indole (B1671886) Derivatives in Chemical Sciences

The journey of indole and its derivatives in chemical sciences began with the investigation of the dye indigo (B80030) in the 19th century. In 1866, Adolf von Baeyer first synthesized indole by reducing oxindole (B195798) with zinc dust. chemicalbook.com This foundational work opened the door to understanding a class of compounds that would prove to be of immense importance. Throughout the 20th century, the significance of indole derivatives grew as they were identified as the core structure in numerous natural products, including the essential amino acid tryptophan and the neurotransmitter serotonin (B10506). chemicalbook.comclearsynth.com

In contemporary chemical sciences, indole derivatives are a cornerstone of medicinal chemistry and drug discovery. bldpharm.combldpharm.com Their versatile structure allows for a wide range of chemical modifications, leading to a diverse array of biological activities. orgsyn.org Researchers have successfully developed indole-based compounds with applications as anti-inflammatory, antimicrobial, antiviral, and anticancer agents. orgsyn.orgbiust.ac.bw The ability of the indole nucleus to interact with various biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions makes it a privileged scaffold in the design of new therapeutic agents. myskinrecipes.com

Fundamental Structural Attributes and Reactivity Paradigms of the Indole Core

Indole (C₈H₇N) possesses a bicyclic structure, featuring a benzene (B151609) ring fused to a five-membered pyrrole (B145914) ring. chemicalbook.comclearsynth.com This aromatic heterocycle is a planar molecule with 10 π-electrons delocalized across the ring system, which imparts it with considerable stability. frontiersin.org

The reactivity of the indole core is characterized by a preference for electrophilic substitution, particularly at the C3 position of the pyrrole ring, which is significantly more reactive than any position on the benzene ring. chemicalbook.com This high reactivity at C3 is attributed to the ability of the nitrogen atom to stabilize the intermediate carbocation formed during the reaction. While the nitrogen atom possesses a lone pair of electrons, indole is not strongly basic as this lone pair is involved in the aromatic system. chemicalbook.com

The N-H proton of the indole ring can be deprotonated by strong bases, allowing for N-alkylation or other modifications at the nitrogen atom. orgsyn.org The specific reagents and reaction conditions can influence the site of reaction, with some reactions favoring substitution on the pyrrole ring and others on the benzene ring, especially if the more reactive sites on the pyrrole ring are blocked. chemicalbook.com

Overview of Indole Methanamine Derivatives within Heterocyclic Chemistry

Indole methanamine derivatives are a class of compounds that feature a methylamine (B109427) (-CH₂NH₂) group attached to the indole scaffold. The position of this substituent on either the pyrrole or benzene ring, along with other modifications, gives rise to a wide variety of structures with diverse properties. A well-known example of a naturally occurring indole methanamine derivative is gramine (B1672134), or 1-(1H-Indol-3-yl)-N,N-dimethylmethanamine, which is found in several plant species. wikipedia.org

In heterocyclic chemistry, indole methanamines serve as valuable synthetic intermediates. sigmaaldrich.commdpi.com The aminomethyl group can be a handle for further chemical transformations, allowing for the construction of more complex molecules. For instance, (1H-Indol-3-yl)methanamine is a commercially available building block used in the synthesis of various compounds. sigmaaldrich.comprepchem.com The synthesis of indole methanamine derivatives can be achieved through various methods, including the reduction of corresponding nitriles or amides, or via the Mannich reaction. biust.ac.bw

Specific Contextualization of (1-Methyl-1H-indol-6-yl)methanamine within the Indole Methanamine Class

This compound is a specific isomer within the indole methanamine class, characterized by a methyl group on the indole nitrogen (N1 position) and a methanamine group at the C6 position of the benzene ring. While extensive, peer-reviewed research dedicated solely to this compound is limited in the public domain, its chemical properties and potential reactivity can be inferred from the well-established chemistry of related N-methylated indoles and other indole-6-methanamine derivatives.

The presence of the methyl group at the N1 position blocks this site from further alkylation and can influence the electronic properties of the indole ring system. orgsyn.org The methanamine substituent on the benzene ring at the C6 position makes it a less common isomer compared to the more frequently studied 3-substituted indole methanamines. Its synthesis would likely involve the N-methylation of a suitable 6-substituted indole precursor, such as 1H-indole-6-carbonitrile, followed by reduction of the nitrile group to the amine. nih.gov

The reactivity of this compound would be dictated by the functional groups present: the N-methylated indole ring and the primary aminomethyl group. The amine group would be expected to undergo typical reactions of primary amines, such as acylation and Schiff base formation. The indole ring itself would remain susceptible to electrophilic substitution, with the substitution pattern being directed by the existing substituents.

Detailed research findings on the specific biological activities or material science applications of this compound are not widely reported in publicly accessible literature. However, its structural similarity to other biologically active indole derivatives suggests it could be a candidate for investigation in various therapeutic areas. nih.govchim.it

Compound Data

Below are data tables summarizing key information for the compounds discussed in this article.

Table 1: Physicochemical Properties of Selected Indole Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |

| Indole | C₈H₇N | 117.15 | White to yellowish solid | 52-54 |

| This compound | C₁₀H₁₂N₂ | 160.22 | Not reported | Not reported |

| 1H-Indole-6-methanamine | C₉H₁₀N₂ | 146.19 | Solid | 135-140 |

| Gramine | C₁₁H₁₄N₂ | 174.24 | Solid | 138-139 |

| 1-Methylindole (B147185) | C₉H₉N | 131.17 | Deep yellow viscous liquid | Not applicable |

Data sourced from various chemical suppliers and databases. sigmaaldrich.comwikipedia.orgmdpi.com

Table 2: Spectroscopic Data for this compound (Predicted)

| Spectroscopic Technique | Predicted Key Signals |

| ¹H NMR | Signals corresponding to the N-methyl group (singlet, ~3.7 ppm), the aminomethyl protons (singlet, ~3.9 ppm), and distinct aromatic protons on the indole ring. |

| ¹³C NMR | Resonances for the N-methyl carbon, the aminomethyl carbon, and the eight carbons of the indole ring system. |

| Mass Spectrometry (MS) | A molecular ion peak (M+) at m/z 160.22, corresponding to the molecular weight of the compound. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the methyl and aromatic groups, and C=C stretching of the aromatic rings. |

Structure

3D Structure

Properties

IUPAC Name |

(1-methylindol-6-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-12-5-4-9-3-2-8(7-11)6-10(9)12/h2-6H,7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVVXKNQNGUHIDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10594526 | |

| Record name | 1-(1-Methyl-1H-indol-6-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864264-03-9 | |

| Record name | 1-Methyl-1H-indole-6-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=864264-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1-Methyl-1H-indol-6-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1-methyl-1H-indol-6-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Indole Methanamines

Strategic Approaches to the Construction of the 1-Methylindole (B147185) Scaffold

The initial and crucial step in the synthesis of the target compound is the formation of the 1-methylindole core. This requires precise control over the N-alkylation of the indole (B1671886) nucleus to ensure regioselectivity.

The nitrogen atom of the indole ring can be selectively methylated using a variety of techniques. A common and effective method involves the deprotonation of the indole's N-H group with a suitable base, followed by quenching with a methylating agent. The choice of base and solvent system is critical for achieving high yields and regioselectivity.

A general procedure involves dissolving the parent indole in an aprotic polar solvent, such as dimethylformamide (DMF), and treating it with a strong base like sodium hydride (NaH). The resulting indolide anion is then reacted with a methylating agent, such as methyl iodide (CH₃I), to yield the N-methylated product. nih.gov An alternative set of conditions employs potassium carbonate (K₂CO₃) as the base in acetonitrile. nih.gov These methods are highly efficient for the N-methylation of various indole derivatives, including those with electron-withdrawing groups at different positions.

For instance, the N-methylation of indole-3-carboxaldehyde (B46971) can be achieved by dissolving it in DMF, adding NaH at 0 °C, and then introducing methyl iodide. nih.gov This reaction proceeds smoothly to give 1-methyl-1H-indole-3-carboxaldehyde. nih.gov

| Precursor | Reagents | Solvent | Product | Reference |

| Indole-3-carboxaldehyde | 1. NaH 2. CH₃I | DMF | 1-Methyl-1H-indole-3-carboxaldehyde | nih.gov |

| Indole derivatives | K₂CO₃, pyrazole (B372694) derivatives | Acetonitrile | N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide | nih.gov |

These N-methylation techniques are fundamental to producing the 1-methyl-1H-indole scaffold, which is the necessary precursor for the subsequent introduction of the methanamine moiety.

Introduction of the Methanamine Moiety at Varied Indole Positions

With the 1-methylindole scaffold in hand, the next synthetic challenge is the introduction of the methanamine group (-CH₂NH₂) at a specific position on the indole ring. The following subsections discuss various methodologies to achieve this, with a focus on the synthesis of the target compound, (1-methyl-1H-indol-6-yl)methanamine, and related isomers.

The most direct route to this compound involves the reductive amination of its corresponding aldehyde precursor, 1-methyl-1H-indole-6-carboxaldehyde. This aldehyde is a known compound and can be synthesized or obtained commercially. mendelchemicals.com

The synthesis of 1-methyl-1H-indole-6-carboxaldehyde can be achieved from 6-methylindole (B1295342) through formylation, for example, using a Vilsmeier-Haack reaction. prepchem.com Once the aldehyde is obtained, it can be converted to the desired methanamine via reductive amination. This typically involves the formation of an imine by reacting the aldehyde with an amine source, such as ammonia (B1221849) or a protected amine, followed by reduction. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation. libretexts.org

An alternative precursor is 1-methyl-1H-indole-6-carbonitrile. This nitrile can be reduced to the primary amine, this compound, using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation under pressure. libretexts.orgochemacademy.comyoutube.comdavuniversity.org

| Precursor | Reagents | Product | Reference |

| 1-Methyl-1H-indole-6-carboxaldehyde | 1. NH₃ 2. NaBH₄ or H₂/Catalyst | This compound | libretexts.org |

| 1-Methyl-1H-indole-6-carbonitrile | 1. LiAlH₄ 2. H₂O | This compound | libretexts.orgdavuniversity.org |

The Friedel-Crafts reaction is a classic method for the alkylation of aromatic rings. nih.gov However, the direct Friedel-Crafts aminomethylation of indoles to introduce a methanamine group is challenging due to the reactivity of the amine and potential side reactions. A more controlled approach involves the use of protected aminomethylating agents in a process often referred to as amidoalkylation.

The Tscherniak-Einhorn reaction, for example, utilizes N-hydroxymethylamides or N-hydroxymethyl-imides as electrophiles in the presence of a strong acid catalyst like sulfuric acid. wikipedia.org This reaction proceeds via an electrophilic aromatic substitution where a stabilized N-acyliminium ion reacts with the electron-rich indole ring. wikipedia.org While this reaction typically favors the C3 position in unsubstituted indoles, its application to pre-functionalized indoles could offer a route to introduce a protected methanamine group at other positions, which can then be deprotected to yield the desired product.

The success of Friedel-Crafts alkylation on the indole benzene (B151609) ring often requires deactivation of the more nucleophilic C3 position. nih.govnih.gov For 1-methylindole, where the N-H is already substituted, the regioselectivity of electrophilic attack on the benzene ring versus the C2 or C3 positions would need to be carefully controlled.

The Mannich reaction is a three-component condensation that is widely used for the aminomethylation of acidic C-H compounds, including indoles. bhu.ac.in The reaction typically involves an active hydrogen compound (the indole), formaldehyde (B43269), and a primary or secondary amine. bhu.ac.in

For indoles, the Mannich reaction almost exclusively occurs at the C3 position due to its high nucleophilicity. bhu.ac.in The reaction proceeds through the formation of an electrophilic Eschenmoser's salt or a similar iminium ion from formaldehyde and the amine, which is then attacked by the C3 of the indole. A classic example is the synthesis of gramine (B1672134) from indole, formaldehyde, and dimethylamine.

Due to this strong regiochemical preference for the C3 position, the Mannich reaction is not a viable method for the direct synthesis of this compound. The electrophilic substitution at the C6 position is significantly less favorable under standard Mannich conditions.

The synthesis of methanamine derivatives at the C2 position of the indole ring requires specific strategies to overcome the inherent preference for C3 functionalization. One approach involves the use of a precursor where the C2 position is already functionalized.

For example, indole-2-carboxylates can be synthesized through methods like the Fischer indole synthesis using α-ketoacids. nih.gov These esters can be reduced to 2-hydroxymethylindoles with reagents like LiAlH₄. rsc.org The resulting alcohol can then be oxidized to indole-2-carboxaldehyde using manganese dioxide. rsc.org

This indole-2-carboxaldehyde can then be converted to the corresponding methanamine derivative. A common route involves a Henry reaction, which is the condensation of the aldehyde with a nitroalkane, such as nitromethane, to form a nitrovinylindole. Subsequent reduction of the nitro group and the double bond, typically with LiAlH₄, yields the desired 2-(aminomethyl)indole. rsc.org

An alternative pathway involves the synthesis of indole-2-carbonitriles, which can be achieved through various cross-coupling reactions. acs.org These nitriles can then be reduced to the corresponding primary amines, indol-2-yl-methanamines, using LiAlH₄ or catalytic hydrogenation. libretexts.orgochemacademy.comyoutube.comdavuniversity.org

Synthetic Routes to Indol-3-yl-methanamine Derivatives and Tryptamine (B22526) Analogs

The indole-3-yl-methanamine and tryptamine frameworks are fundamental to numerous biologically active compounds. Consequently, a variety of synthetic strategies have been developed for their preparation.

A common approach involves the modification of the indole-3-carboxaldehyde. For example, a general procedure for creating N-substituted (1-methyl-1H-indol-3-yl)methanamine derivatives involves dissolving 1-methyl-1H-indole-3-carboxaldehyde in ethanol (B145695), adding an appropriate aniline (B41778) derivative and acetic acid, and refluxing the mixture. The resulting imine is then reduced, for instance with sodium borohydride in methanol, to yield the desired substituted methanamine. nih.gov

Another powerful method is the Fischer indole synthesis, which can be used to construct the indole ring system itself. This method was utilized in the total synthesis of the alkaloid minfiensine, where a condensation reaction followed by several steps yielded an aldehyde that underwent reductive amination to afford a key intermediate. rsc.org

Enzymatic synthesis offers a green alternative for producing tryptamine analogs. This biocatalytic approach can provide improved synthetic routes to complex drug candidates. orgsyn.org

The table below summarizes various methods for synthesizing Indol-3-yl-methanamine and tryptamine derivatives.

| Starting Material | Key Reagents/Reaction Type | Product Type | Reference(s) |

| Indole-3-carboxaldehyde | Aniline, Acetic Acid, NaBH₄ | N-Substituted Indole-3-methanamines | nih.gov |

| Phenylhydrazine & Ketone | Fischer Indole Synthesis, Reductive Amination | Tryptamine Analogs (e.g., Minfiensine intermediate) | rsc.org |

| Indole | Enzymatic Conversion | Tryptamine Analogs | orgsyn.org |

| 1H-Indole-2-carboxamide | Phosphorus(V) oxychloride | 1H-Indole-2-carbonitriles (precursors) | nih.gov |

Synthesis of 5-Substituted Indole Methanamine Derivatives

Introducing substituents at the C-5 position of the indole ring is crucial for tuning the pharmacological properties of many indole-based drugs. The synthesis of these derivatives often requires strategic protection and functionalization steps.

A notable example is the synthesis of Sumatriptan, a 5-HT1D receptor agonist. An improved synthesis was achieved via Fischer cyclization by introducing an ethoxycarbonyl protecting group on the nitrogen atom of the sulphonamide moiety of the hydrazine (B178648) precursor. wikipedia.org This protection strategy was critical to prevent the formation of by-products arising from substitution on the benzylic carbon of the indole nucleus. wikipedia.org

The synthesis of 5-nitroindole (B16589) derivatives, which can serve as versatile intermediates, has also been explored. These syntheses can involve nucleophilic substitution reactions on 5-nitro-1H-indole, followed by further functionalization like Vilsmeier-Haack formylation to introduce an aldehyde group, which can then be converted to a methanamine.

The table below highlights methods for synthesizing 5-substituted indole derivatives.

| Starting Material | Key Strategy/Reaction | Product/Intermediate | Reference(s) |

| N-methyl-4-hydrazinobenzenemethanesulphonamide | N-protection with ethoxycarbonyl group, Fischer cyclization | Protected Sumatriptan | wikipedia.org |

| 5-nitro-1H-indole | Nucleophilic substitution, Vilsmeier-Haack reaction | 5-Nitroindole carbaldehyde derivatives | chemicalbook.com |

| 1H-indole-6-carboxylic acid | Esterification (SOCl₂, EtOH), N-methylation (NaH, CH₃I) | Methyl 1-methylindoline-6-carboxylate | chemicalbook.comacs.org |

Emerging Catalytic Systems in Indole Methanamine Synthesis

Modern organic synthesis increasingly relies on catalytic systems to enhance reaction efficiency, control stereochemistry, and improve sustainability. The synthesis of indole methanamines and their parent indole structures has benefited immensely from these advancements.

Asymmetric Catalysis for Enantioselective Product Formation

The production of single-enantiomer drugs is a primary goal in pharmaceutical chemistry. Asymmetric catalysis provides a powerful means to achieve this. In the context of indole chemistry, a significant development has been the Brønsted acid-catalyzed transfer hydrogenation of 3H-indoles. This metal-free approach uses a chiral Brønsted acid to catalyze the reduction, yielding optically active indolines with high enantioselectivity.

| Catalyst Type | Reaction | Key Features |

| Chiral Brønsted Acid | Transfer hydrogenation of 3H-indoles | Metal-free, high enantioselectivity |

Organocatalytic Applications in Indole Chemistry

Organocatalysis, which uses small organic molecules as catalysts, has become a major pillar of asymmetric synthesis. It avoids the use of potentially toxic and expensive metals. In indole chemistry, organocatalysis is frequently employed in enantioselective Friedel-Crafts alkylation reactions, a direct method for creating C-C bonds at the nucleophilic C-3 position of indoles. Furthermore, by exploiting the indolium ion intermediate generated during these alkylations, cascade cyclizations can be initiated, leading to the rapid construction of complex polycyclic architectures like the pyrroloindoline core.

Transition Metal-Mediated Methodologies

Transition metals remain indispensable tools in organic synthesis due to their unique reactivity. Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, are well-established methods for forming C-C bonds and have been applied to the synthesis of rigid tryptamine analogs. More recently, rhodium-catalyzed reactions have emerged for the functionalization of indoles. For instance, a rhodium-catalyzed aldehyde-directed [3+2] cascade annulation of indolyl aldehydes with alkynes has been developed to efficiently assemble indole-embedded polycyclic skeletons.

| Metal Catalyst | Reaction Type | Application in Indole Synthesis | Reference(s) |

| Palladium(0) | Heck Reaction | Synthesis of rigid tryptamine analogs | rsc.org |

| Rhodium(III) | Cascade Annulation | Assembly of polycyclic indole skeletons |

Sustainable and Green Chemical Syntheses of Indole Derivatives

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In indole synthesis, this has led to the development of more sustainable methodologies.

Key green approaches include:

Microwave-Assisted Synthesis : Microwave irradiation can dramatically reduce reaction times and improve yields, offering an efficient and environmentally friendly alternative to conventional heating.

Use of Greener Solvents : Replacing hazardous organic solvents with more benign alternatives like water or ethanol is a core tenet of green chemistry. Sustainable multicomponent reactions for indole synthesis have been developed using ethanol as the solvent.

Multicomponent Reactions (MCRs) : MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. An innovative two-step indole synthesis involving a Ugi multicomponent reaction followed by an acid-induced cyclization has been reported, which proceeds under mild, metal-free conditions.

These emerging synthetic strategies highlight the continuous effort to produce valuable indole-containing molecules like this compound in a more efficient, selective, and environmentally responsible manner.

Microwave-Assisted Protocols

Microwave-assisted organic synthesis (MAOS) has become an invaluable technique in medicinal chemistry for its ability to dramatically reduce reaction times, often from hours or days to mere minutes. researchgate.net This rapid heating is due to the direct interaction of microwaves with polar molecules in the reaction mixture, a process known as dipolar polarization. researchgate.net

The application of microwave irradiation is particularly effective for the synthesis of indole rings. For instance, palladium-catalyzed intramolecular oxidative coupling reactions to form functionalized indoles can be optimized by exposing the reactants to microwave irradiation, leading to excellent yields and high regioselectivity. mdpi.comunina.it Classical indole syntheses, including the Fischer, Madelung, and Bischler-Mohlau reactions, have also been adapted to microwave conditions to accelerate the preparation of indole analogs. nih.gov In one specific example, the synthesis of 1-acetyl-1H-indol-3-yl acetate (B1210297) derivatives was achieved in just one minute at 80°C under microwave irradiation, with yields ranging from 34-71%. researchgate.net This demonstrates the profound efficiency gains offered by MAOS. researchgate.net

Table 1: Examples of Microwave-Assisted Indole Synthesis

| Reaction Type | Catalyst/Reagents | Conditions | Key Advantages | Reference(s) |

|---|---|---|---|---|

| Intramolecular Oxidative Coupling | Pd(OAc)₂, Cu(OAc)₂ | Neat, Microwave Irradiation | Excellent yields, high regioselectivity | mdpi.comunina.it |

| Cyclisation & Decarboxylation | Acetic anhydride, triethylamine (B128534) | 300 W, 80°C, 1 min | Rapid reaction time (1 minute) | researchgate.net |

| Condensation | Acetic acid | 140 W, 4-10 min | High efficiency, reduced time | researchgate.net |

| Schiff Base Formation | Benzene sulfonyl hydrazide | 600 W, 2.0 min | Rapid, solvent-free | orientjchem.org |

Utilization of Ionic Liquids

Ionic liquids (ILs) are salts with melting points below 100°C, often referred to as "green solvents" due to their negligible vapor pressure, thermal stability, and potential for recyclability. nih.govresearchgate.net In the synthesis of indole derivatives, ILs can function as both the reaction medium and the catalyst, offering a cooperative effect that can significantly improve reaction kinetics. eco-vector.comnih.gov

The catalytic application of room-temperature ionic liquids (RTILs) has been successfully explored for the synthesis of bis(indolyl)methanes from the reaction of indoles with aldehydes. nih.gov The catalytic efficiency of butylmethylimidazolium (B1222432) (bmim)-based ILs is influenced by the counter anion, with [bmim][MeSO₄] often showing superior performance. ias.ac.in These methods are simple, environmentally friendly, and produce excellent yields in short reaction times. ias.ac.in Furthermore, the use of task-specific ionic liquids, such as those functionalized with sulfonic acid groups, can provide efficient Brønsted acid catalysis under solvent-free conditions, with the catalyst being reusable for multiple consecutive runs. researchgate.net

Table 2: Application of Ionic Liquids in Indole Synthesis

| Ionic Liquid | Role | Reaction | Key Advantages | Reference(s) |

|---|---|---|---|---|

| [bmim][BF₄] | Promoter, Solvent | Synthesis of cis-quinolonic acids | High yields, rate acceleration, reusability | nih.gov |

| [bmim][OH] | Basic Catalyst, Solvent | Three-component synthesis of pyridines | High yields, selective, no hazardous organic solvent | nih.gov |

| [bmim][MeSO₄] | Catalyst | Synthesis of bis(indolyl)methanes | Environmentally friendly, excellent yields, recyclable | ias.ac.in |

| Sulfonic-acid-functionalized IL | Brønsted acid catalyst | Synthesis of various indole derivatives | Solvent-free, reusable catalyst (10+ runs) | researchgate.net |

Water-Mediated and Catalyst-Free Conditions

The use of water as a solvent in organic synthesis is a cornerstone of green chemistry, offering significant environmental and economic benefits. Several methodologies for the synthesis of indole and its derivatives have been developed to proceed in water, sometimes eliminating the need for any catalyst. researchgate.netresearchgate.net For example, the alkylation of indoles with β-nitrostyrenes can be carried out in an aqueous medium at elevated temperatures without a catalyst. researchgate.net

In some cases, reactions that typically require catalysts can proceed under neutral conditions simply by refluxing in water. researchgate.net Catalyst-free, one-pot methods have been developed for various heterocyclic syntheses, including cascade reactions that form complex products in excellent yields (90-98%) at room temperature in an aqueous medium. researchgate.net Domino reactions, such as a four-component one-pot synthesis of pyrrole (B145914) functionalized indole derivatives, have been successfully performed in water without any catalyst by reacting arylglyoxals, acetylacetone, indole, and aliphatic amines. dergipark.org.tr These approaches are highly attractive due to their operational simplicity, reduced environmental impact, and cost-effectiveness. nih.gov

Table 3: Water-Mediated and Catalyst-Free Synthesis of Indole Derivatives

| Reaction Type | Conditions | Key Features | Result | Reference(s) |

|---|---|---|---|---|

| Alkylation of Indole | β-nitrostyrene, elevated temp. | Catalyst-free, aqueous medium | Formation of 3-substituted indoles | researchgate.net |

| Three-Component Condensation | Room temperature | Catalyst-free, aqueous medium | Isoindolin-1-imine derivatives in 90-98% yield | researchgate.net |

| Four-Component Domino Reaction | Water, no catalyst | One-pot, green solvent | Pyrrole functionalized indoles | dergipark.org.tr |

| Coupling-Cyclization | Pd/C, CuI, water | Heterogeneous catalyst in water | 2-substituted indoles in good yields | nih.gov |

Multicomponent Reaction (MCR) Strategies for Indole Scaffolds

Multicomponent reactions (MCRs) are convergent, one-pot processes where three or more reactants combine to form a single product that incorporates nearly all atoms from the starting materials. nih.govrsc.org This strategy is highly valued in drug discovery and synthetic chemistry for its efficiency, atom economy, and ability to rapidly generate molecular diversity and complexity. frontiersin.orgresearchgate.net

MCRs have emerged as a powerful tool for constructing new chemical entities based on the indole framework. rsc.org For instance, a unique MCR allows for the modular assembly of indole-fused seven-membered heterocycles by combining an indole, formaldehyde, and an amino hydrochloride. rsc.org These reactions can be highly versatile; another recent report describes a one-pot methodology for synthesizing 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives from arylglyoxal monohydrate, 2-amino-1,4-naphthoquinone, and indole, forming three new bonds in a single operation. nih.gov Such strategies provide a powerful approach for indole functionalization and the exploration of new chemical spaces. rsc.org

Table 4: Multicomponent Reaction Strategies for Indole Scaffolds

| MCR Type | Reactants | Product | Key Features | Reference(s) |

|---|---|---|---|---|

| Mannich-like MCR | Indole, formaldehyde, amino hydrochloride | Indole-fused oxadiazepines | Modular assembly, good to excellent yields (51-89%) | rsc.org |

| Aza-Friedel–Crafts | Indoles, aldehydes, thiourea | Thiourea derivatives | Simple, allows introduction of three diverse functional groups | acs.org |

| Passerini three-component | 2-(4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)acetic acid, isocyanides, aldehydes | Indolone-N-amino acid derivatives | Green, aqueous conditions, high yields (42-99%) | researchgate.net |

| Naphthoquinone Annulation | Arylglyoxal, 2-amino-1,4-naphthoquinone, indole | 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione | One-pot, forms 3 new bonds, gram-scale applicable | nih.gov |

Theoretical and Computational Investigations of Indole Methanamine Derivatives

Quantum Mechanical Studies (DFT, Semi-Empirical Methods)

Quantum mechanical (QM) studies are fundamental to the theoretical investigation of indole (B1671886) derivatives. These methods solve the Schrödinger equation to describe the electronic structure of a molecule, providing a basis for understanding its behavior. The two most common approaches are Density Functional Theory (DFT) and semi-empirical methods.

DFT has become the workhorse of computational chemistry due to its favorable balance of accuracy and computational cost. mpg.de It is used to investigate various molecular properties, including reaction mechanisms and electronic structures of heterocyclic compounds like oxindoles, which are related to indoles. nih.gov For instance, DFT calculations can determine whether a reaction proceeds through a radical-based or a heterolytic pathway. nih.gov

Semi-empirical methods, such as PM6 and PM7, offer a faster but generally less accurate alternative to DFT. mpg.denih.gov These methods use approximations and parameters derived from experimental data to simplify calculations, making them suitable for very large molecular systems or high-throughput screenings. mpg.deresearchgate.net Enhanced semi-empirical methods that include corrections for non-covalent interactions like dispersion and hydrogen bonding (SQM-DH) have shown accuracy comparable to DFT for certain applications at a fraction of the computational time. researchgate.net

The electronic character of a molecule is defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for describing molecular reactivity and stability. researchgate.netnih.gov

A small HOMO-LUMO gap suggests that a molecule can be easily excited, indicating high chemical reactivity, polarizability, and biological activity. nih.gov The locations of the HOMO and LUMO densities reveal the likely sites for electrophilic and nucleophilic attack, respectively. researchgate.net For indole derivatives, substituents can significantly influence these orbitals. Electron-withdrawing groups, for example, can alter the excited state properties, which is crucial for designing molecules with specific functions like fluorescent probes. nih.gov

Table 1: Representative Frontier Orbital Energies for an Indole Derivative

| Parameter | Energy (eV) | Implication |

|---|---|---|

| HOMO Energy | -5.98 | Energy required to remove an electron (related to ionization potential) |

| LUMO Energy | -1.25 | Energy released when an electron is added (related to electron affinity) |

| HOMO-LUMO Gap (ΔE) | 4.73 | Indicates chemical stability and reactivity; a larger gap implies greater stability. |

Note: The values presented are illustrative for a generic indole derivative and are used to demonstrate the principles of HOMO-LUMO analysis.

Molecules with rotatable bonds, like the methanamine group attached to the indole core, can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers for converting between them. mdpi.com

Computational methods, particularly DFT, are used to map the potential energy surface (PES) by calculating the molecule's energy as a function of specific bond rotations (dihedral angles). This analysis identifies energy minima, corresponding to stable conformers (e.g., syn and anti), and transition states, which represent the energy barriers to rotation. mdpi.com For substituted aromatic compounds, the size and nature of substituents can create significant rotational barriers, leading to distinct, slowly exchanging conformers that can be observed experimentally, for instance, through Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.com

Table 2: Calculated Rotational Energy Barriers for a Substituted Aromatic Amine

| Conformer Transition | Method | Calculated Energy Barrier (kcal/mol) |

|---|---|---|

| syn to anti | DFT (B3LYP) | 15.5 |

Note: This data is representative and illustrates the type of information obtained from conformational analysis of molecules with restricted rotation.

Quantum mechanical calculations are widely used to predict spectroscopic properties, such as vibrational (FT-IR) and nuclear magnetic resonance (NMR) spectra. These theoretical predictions serve as a powerful tool for interpreting and assigning experimental data. materialsciencejournal.org

For example, vibrational frequencies can be calculated using DFT methods. The calculated frequencies are often systematically higher than experimental values due to the approximations inherent in the theory. Therefore, they are typically multiplied by a scaling factor to improve correlation with experimental spectra. materialsciencejournal.org This combined experimental and theoretical approach allows for confident assignment of complex vibrational bands to specific molecular motions, such as N-H or C-H stretches. materialsciencejournal.org Similarly, theoretical calculations of NMR chemical shifts can confirm the structural assignments of different isomers or conformers. mdpi.com

Computational Elucidation of Reaction Mechanisms

Computational chemistry is instrumental in mapping the detailed step-by-step pathways of chemical reactions. By calculating the energies of reactants, intermediates, transition states, and products, researchers can build a comprehensive energy profile for a reaction, providing insights that are often difficult or impossible to obtain experimentally. nih.govrsc.org This is particularly valuable for understanding reactions involving indole derivatives, such as cyclizations and functional group modifications. nih.govnih.gov

A key aspect of elucidating a reaction mechanism is the identification and characterization of transition states (TS). A transition state is the highest energy point along a reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. rsc.org

Computational methods can precisely locate the geometry of a transition state and calculate its energy. For multi-step reactions, this allows for the determination of the rate-determining step—the step with the highest energy barrier. nih.govrsc.org For example, in a one-pot synthesis of pyrrolidinedione derivatives, quantum chemical studies identified that the tautomerization of a nitrosohydroxymethyl group had a very high energy barrier (178.4 kJ mol⁻¹), making it a critical step in the reaction sequence. rsc.org

Many chemical reactions can yield multiple products (isomers). Computational studies are highly effective at predicting which isomer will be favored, a property known as selectivity.

Regioselectivity refers to the preference for bond formation at one position over another. In electrophilic aromatic substitution reactions on indoles, for example, calculations can predict whether cyclization will occur at the C3 or C5 position. nih.gov This preference is often dictated by the nucleophilicity of the different positions and the stability of the resulting ring structures. The absence of an electron-donating group in the indole's benzene (B151609) ring generally promotes cyclization at the C3 position. nih.gov

Stereoselectivity refers to the preference for the formation of one stereoisomer over another. In cycloaddition reactions, the stereochemistry of the product (e.g., cis or trans) is often controlled by the stability of the starting reactants and the orbital overlap in the transition state. nih.gov Theoretical studies have shown that for certain reactions involving enamines, the higher stability of the E-isomer of the reactant leads stereoselectively to the formation of a trans product. nih.gov

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation have become indispensable tools in the study of indole methanamine derivatives, offering profound insights into their structural, energetic, and interactional properties at the molecular level. These computational techniques allow researchers to visualize and analyze the behavior of molecules, predict their properties, and understand the mechanisms of their interactions with biological targets. For compounds like (1-methyl-1H-indol-6-yl)methanamine, these approaches provide a rational basis for understanding their potential biological activity and for the design of new, more effective therapeutic agents. By simulating the complex environment of a biological system, these methods can guide synthetic efforts, saving time and resources in the drug discovery pipeline.

The biological effect of a molecule is fundamentally governed by its interactions with a specific biological target, typically a protein or enzyme. Intermolecular interaction analysis is a computational method used to identify and characterize the non-covalent forces that stabilize the complex between a ligand, such as an indole methanamine derivative, and its receptor. These interactions are crucial for molecular recognition and binding affinity.

Key intermolecular interactions for indole derivatives include:

Hydrogen Bonds: The indole nucleus contains a nitrogen atom that can act as a hydrogen bond donor, while various substituents can introduce additional donor or acceptor sites. For instance, studies on indole-containing amidinohydrazones have shown that the indole core can form hydrogen bonds with surrounding receptor residues like S159, T162, S163, and K271. researchgate.net

Hydrophobic Interactions: The bicyclic indole ring is largely nonpolar and readily participates in hydrophobic interactions with nonpolar amino acid residues in a protein's binding pocket.

π-π Stacking: The aromatic nature of the indole ring allows for π-π stacking interactions with aromatic amino acid residues such as tryptophan (Trp), tyrosine (Tyr), and phenylalanine (Phe). In studies of relaxin-3 receptor (RXFP3), the indole core was observed to engage in π-π stacking with a tryptophan residue (W138). researchgate.net

Cation-π Interactions: The electron-rich indole ring can interact favorably with cationic species, such as protonated amino acid residues like lysine (B10760008) (Lys) or arginine (Arg). researchgate.net

A study analyzing potential inhibitors for the MetK enzyme in Neisseria gonorrhoeae used Contact Activity Relationship (CAR) analysis to show how different indole derivatives interact with specific residues in the binding pocket, such as A41, E56, D166, and I237. nih.gov Understanding these specific interactions is fundamental for designing derivatives with improved affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. youtube.com This approach quantifies the physicochemical properties of molecules using numerical descriptors and relates them to activities like inhibitory concentrations (IC₅₀) or binding affinities (pKᵢ). neliti.comnih.gov The goal is to develop predictive models that can estimate the activity of novel, unsynthesized compounds.

Comparative Molecular Field Analysis (CoMFA) is a prominent 3D-QSAR technique that explains the relationship between the biological activity of a set of molecules and their 3D shapes and electronic properties. mdpi.comnih.gov In a CoMFA study, molecules are aligned, and their steric (shape) and electrostatic (charge distribution) fields are calculated at various points on a 3D grid. These field values are then used as descriptors in a partial least squares (PLS) analysis to generate a QSAR model.

The statistical validity and predictive power of QSAR and CoMFA models are assessed using several parameters:

q² (or Q²): The cross-validated correlation coefficient, which measures the internal predictive ability of the model. A q² value above 0.5 is generally considered indicative of a good model. mdpi.comnih.gov

r²: The non-cross-validated correlation coefficient, which indicates how well the model fits the training data.

r²_pred: The predictive correlation coefficient for an external test set of compounds, which measures the model's ability to predict the activity of new molecules.

| Study Subject | Model | q² | r² | r²_pred | Reference |

|---|---|---|---|---|---|

| α1A-Adrenergic Receptor Antagonists | CoMFA | 0.840 | 0.988 | 0.694 | mdpi.com |

| α1A-Adrenergic Receptor Antagonists | CoMSIA | 0.840 | - | 0.671 | mdpi.com |

| HCV NS5B Polymerase Inhibitors | CoMFA | 0.621 | 0.950 | 0.685 | nih.gov |

| HCV NS5B Polymerase Inhibitors | CoMSIA | 0.685 | 0.940 | 0.822 | nih.gov |

| Glycogen Phosphorylase Inhibitors | CoMFA | 0.578 | 0.997 | - | nih.gov |

| Glycogen Phosphorylase Inhibitors | CoMSIA | 0.506 | 0.976 | - | nih.gov |

CoMFA models generate contour maps that visualize regions in 3D space where modifications to the molecular structure are likely to enhance or diminish biological activity. For example, a CoMFA study on α1A-adrenergic receptor antagonists showed contour maps where green regions indicated areas where increased steric bulk would improve binding affinity, while yellow regions indicated areas where bulk would be unfavorable. mdpi.com Such maps provide intuitive guidance for chemists to design more potent derivatives.

Application of Computational Tools in Scaffold Design and Modification

The indole nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to serve as a foundation for drugs targeting a wide variety of biological receptors. mdpi.commdpi.com Computational tools are instrumental in exploiting this versatility for the rational design and modification of indole-based compounds.

Structure-Based Drug Design (SBDD) is a powerful approach that relies on the 3D structure of the biological target. Molecular docking, a key SBDD technique, predicts the preferred orientation and binding affinity of a ligand within a receptor's active site. This method was used to screen a library of designed oxindole (B195798) derivatives to identify potential inhibitors of the VEGFR2 kinase, leading to the identification of promising candidates with high docking scores and favorable interactions. nih.gov

In a study aimed at discovering inhibitors of pro-matrix metalloproteinase-9 (proMMP-9), researchers used high-throughput screening followed by a structure-based design and lead optimization strategy. medchemexpress.com This computational approach led to the discovery of a highly potent and selective indole derivative inhibitor. medchemexpress.com

Computational tools also facilitate the modification of existing scaffolds to improve properties. For example, if initial lead compounds suffer from poor water solubility, new derivatives can be designed by adding polar functional groups. This strategy was employed in the development of N-(indol-3-ylglyoxyl)benzylamides, where modifications were guided by the need to improve physicochemical properties alongside biological activity. mdpi.com

Furthermore, computational methods like molecular dynamics (MD) simulations can assess the structural stability of a ligand-receptor complex over time, while density functional theory (DFT) calculations can confirm the chemical stability of newly designed compounds. nih.gov These comprehensive computational analyses provide a robust framework for designing novel indole methanamine derivatives with desired therapeutic profiles, guiding synthetic chemists toward the most promising molecular architectures.

Strategic Utility of the Indole Methanamine Scaffold in Chemical Research

Indole (B1671886) as a Privileged Scaffold in the Design of Novel Chemical Entities

The concept of a "privileged structure" was introduced to define molecular scaffolds capable of binding to multiple, diverse biological targets with high affinity. nih.govingentaconnect.com The indole nucleus is a quintessential example of such a scaffold, a status attributable to several key factors. researchgate.netbenthamdirect.com It is a core component of many essential biomolecules, including the amino acid tryptophan and the neurotransmitter serotonin (B10506), which has spurred extensive investigation into its chemical and biological properties. nih.goveurekaselect.com

The versatility of the indole scaffold is rooted in its structural and electronic characteristics. nih.gov Its aromatic nature allows it to participate in noncovalent interactions crucial for molecular recognition, such as π–π stacking and cation–π interactions. nih.gov Furthermore, the indole ring's nitrogen atom can act as a hydrogen bond donor, while the bicyclic system provides a rigid framework that can be strategically decorated with various functional groups to modulate pharmacological activity. chula.ac.th This adaptability has led to the development of a vast number of indole-based drugs across a wide spectrum of therapeutic areas, including anti-inflammatory agents, kinase inhibitors, and antiviral compounds. nih.govnih.govaip.org The ability of the indole framework to mimic peptide structures and bind reversibly to diverse enzymes provides immense opportunities for the development of novel drugs with distinct mechanisms of action. chula.ac.thresearchgate.net

The following table showcases a selection of FDA-approved drugs that feature the indole scaffold, illustrating its broad therapeutic impact. mdpi.com

| Drug Name | Therapeutic Application |

| Indomethacin | Non-steroidal anti-inflammatory drug (NSAID) |

| Sumatriptan | Anti-migraine agent (5-HT receptor agonist) |

| Ondansetron | Anti-emetic agent (5-HT3 receptor antagonist) |

| Sunitinib | Anti-cancer agent (tyrosine kinase inhibitor) |

| Tadalafil | Phosphodiesterase type 5 (PDE5) inhibitor |

| Fluvastatin | HMG-CoA reductase inhibitor (statin) |

Structure-Activity Relationship (SAR) Exploration of Indole Methanamine Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For indole methanamine derivatives, SAR exploration focuses on how substitutions on the indole ring and the nature of the methanamine side chain affect molecular properties and interactions with biological targets.

Impact of N-Substituents on the Indole Ring

The nitrogen atom at position 1 (N1) of the indole ring is a critical site for modification. The presence or absence of a substituent at this position can dramatically alter a compound's biological profile. For instance, in some classes of antiproliferative agents, N-unsubstituted indole analogues exhibit significantly greater potency compared to their N-substituted counterparts, suggesting that the N-H proton plays a key role in target binding, possibly as a hydrogen bond donor. researchgate.net

Conversely, N-alkylation, such as the N-methyl group in (1-methyl-1H-indol-6-yl)methanamine, can be crucial for activity in other contexts. N-alkylation can enhance metabolic stability, improve cell permeability, and orient other substituents for optimal interaction with a target. researchgate.net Studies on hybrid molecules have shown that the nature of the N1-substituent can even switch the mechanism of action; for example, a methyl group can favor DNA cross-linking, while an amino group at the same position can lead to potent topoisomerase-II inhibition. nih.gov The choice of an N-substituent is therefore a key strategic decision in the design of indole-based compounds.

Influence of Substitution Patterns at C2, C3, C5, and C6 on Molecular Properties and Interactions

The benzene (B151609) portion of the indole nucleus (positions C4, C5, C6, and C7) is less inherently reactive than the pyrrole (B145914) ring (C2 and C3), but functionalization at these sites is critical for fine-tuning activity and selectivity. nih.gov The specific placement of the methanamine group at C6 in the titular compound is a significant deviation from the more commonly studied C3-substituted indoles.

C2 and C3 Positions: These positions are the most nucleophilic and are frequently targeted for modification. nih.gov Attaching groups like amides or chalcones at C2 and C3 has been linked to potent anticancer and anti-diabetic activities. nih.gov Furthermore, disubstitution at both C2 and C3 is a known strategy to direct functionalization reactions toward the less reactive C6 position. frontiersin.orgrsc.org

C5 and C6 Positions: Substitution at the C5 and C6 positions directly impacts how the molecule interacts with its target and can be a determining factor for biological activity. For example, the placement of a methoxy group at C5 or C6 has been found to be optimal for the antiproliferative activity of certain indole scaffolds. researchgate.net In the context of bisindoles, the specific linkage point between the two indole units (e.g., 6–6′ vs. 5–6′) has a profound impact on antiviral activity, with the 6–6′ linkage being superior. nih.gov The location of the methanamine at C6 provides a different vector for this key interacting group compared to a C3 substitution, which can lead to novel binding modes and altered selectivity profiles. Recent advances have provided new synthetic methods for the regioselective functionalization of the C5 and C6 positions, opening new avenues for SAR exploration. nih.gov

The following table summarizes general SAR findings for various positions on the indole ring.

| Position | Substituent/Modification | General Impact on Biological Activity |

| N1 | H (unsubstituted) | Often crucial for activity in certain classes (e.g., antiproliferative agents), acting as H-bond donor. researchgate.net |

| N1 | Alkyl (e.g., -CH3) | Can enhance metabolic stability, alter binding mode, or switch mechanism of action. nih.gov |

| C2 | Electron-withdrawing group | Increases acidity of the N-H proton, can enable cascade reactions for complex structures. mdpi.com |

| C3 | Amide/Chalcone groups | Associated with anticancer, anti-coronavirus, and anti-diabetic activities. nih.gov |

| C5/C6 | Methoxy group | Can enhance antiproliferative activity in specific scaffolds. researchgate.net |

| C5/C6 | Halogens | Generally well-tolerated and can be used to modulate electronic properties and binding affinity. frontiersin.org |

Role of the Methanamine Moiety in Modulating Molecular Interactions

The methanamine moiety (-CH₂NH₂) is a key pharmacophoric feature. As a primary amine, it is basic and typically protonated at physiological pH, forming a positively charged ammonium group (-CH₂NH₃⁺). This feature allows it to serve several critical roles in molecular interactions:

Ionic Bonding: The positive charge enables the formation of strong ionic bonds, or salt bridges, with negatively charged amino acid residues such as aspartate and glutamate within a protein's binding site.

Hydrogen Bonding: The ammonium group is an excellent hydrogen bond donor, capable of forming multiple, directionally specific hydrogen bonds with nearby acceptor atoms (e.g., oxygen or nitrogen).

Conformational Flexibility: The single bond between the indole ring and the aminomethyl group provides rotational flexibility. This allows the amine to adopt various conformations, enabling it to position itself optimally within a binding pocket to maximize favorable interactions.

The methanamine group is a versatile functional handle that imparts key physicochemical properties, enhancing water solubility and providing a primary point of interaction with biological targets.

Application of Indole Methanamines as Versatile Building Blocks in Complex Molecule Synthesis

Beyond their direct biological activities, indole methanamines are valuable and versatile building blocks in organic synthesis. researchgate.net The primary amine of the methanamine group serves as a nucleophilic handle that can readily undergo a variety of chemical transformations. This allows for the straightforward elaboration of the indole scaffold into more complex molecules.

Common synthetic applications include:

N-Acylation: Reaction with carboxylic acids, acyl chlorides, or anhydrides to form amides, introducing new functionalities.

N-Alkylation and N-Arylation: Formation of secondary or tertiary amines, which can be used to explore SAR or to link the indole to other molecular fragments.

Reductive Amination: Reaction with aldehydes or ketones to build larger, more complex side chains.

For example, this compound can be used as a starting material to generate extensive libraries of derivatives for high-throughput screening. The amine provides a reliable attachment point for linking the indole core to other pharmacophores, peptides, or labeling tags, making it an important intermediate in the synthesis of diverse chemical probes and drug candidates. mdpi.com

Scaffold Hybridization Strategies for Multifunctional Compounds

Scaffold hybridization is a modern drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. nih.gov This approach aims to produce compounds with multifunctional properties, such as improved efficacy, dual-target activity, or the ability to overcome drug resistance. semanticscholar.org The indole scaffold, being a privileged structure, is an ideal candidate for inclusion in such hybrids. nih.govnih.gov

Design of Chemical Probes and Tools for Chemical Biology Investigations

The this compound scaffold serves as a foundational structure for the rational design of chemical probes, which are instrumental in elucidating complex biological processes. The inherent fluorescence of the indole nucleus, coupled with the reactive handle provided by the methanamine group, allows for the construction of probes that can report on the presence of specific analytes, monitor enzymatic activity, or visualize biological structures.

The design of chemical probes based on the this compound scaffold is guided by several key principles. The indole core typically functions as the fluorophore, the component responsible for the probe's optical properties. The methanamine group, on the other hand, provides a crucial point for chemical modification, allowing for the attachment of a recognition element or a reactive group. This modular design enables the tuning of the probe's selectivity and sensing mechanism.

The N-methylation at the 1-position of the indole ring in this compound can influence the photophysical properties of the resulting probe, such as its quantum yield and Stokes shift, by altering the electron density of the aromatic system. Furthermore, the substitution pattern on the indole ring, in this case at the 6-position, can be strategically exploited to modulate the probe's interaction with its biological target.

Derivatives of the indole methanamine scaffold have been successfully employed in the development of fluorescent chemosensors for a variety of analytes. For instance, by appending a specific chelating agent to the methanamine group, it is possible to create probes that exhibit a change in fluorescence upon binding to metal ions. This "turn-on" or "turn-off" response allows for the sensitive and selective detection of biologically important cations such as Zn²⁺, Cu²⁺, and Fe³⁺.

The general mechanism for such a probe often involves a photoinduced electron transfer (PET) process. In the "off" state, the lone pair of electrons on the nitrogen atom of the chelator quenches the fluorescence of the indole fluorophore. Upon binding to a metal ion, this PET process is inhibited, leading to a significant enhancement of the fluorescence signal.

Table 1: Hypothetical Design of this compound-Based Fluorescent Probes for Metal Ion Detection

| Probe Name | Target Analyte | Recognition Moiety | Proposed Sensing Mechanism |

| MIM-Zn-1 | Zn²⁺ | Dipicolylamine (DPA) | Chelation-induced inhibition of PET |

| MIM-Cu-1 | Cu²⁺ | Thioether-rich crown ether | Chelation-enhanced fluorescence quenching |

| MIM-Fe-1 | Fe³⁺ | Hydroxamate group | Ligand-to-metal charge transfer |

The versatility of the this compound scaffold also extends to the design of activity-based probes for monitoring enzyme function. In this approach, the methanamine group can be modified to incorporate a substrate recognized by a specific enzyme. Enzymatic cleavage of this substrate can trigger a change in the fluorescence properties of the indole core, providing a real-time readout of enzyme activity.

For example, a probe for a specific protease could be designed by attaching a peptide sequence recognized by the enzyme to the methanamine group via an amide bond. Upon proteolytic cleavage, a fragment containing the indole fluorophore is released, leading to a measurable change in fluorescence intensity or wavelength.

Table 2: Detailed Research Findings on a Hypothetical Enzyme-Activated Probe (MIM-Protease-1)

| Parameter | Finding |

| Enzyme Target | Caspase-3 (an apoptosis marker) |

| Probe Structure | This compound linked to the DEVD peptide sequence |

| Mechanism of Action | Cleavage of the DEVD peptide by Caspase-3 releases the fluorescent indole moiety, resulting in a "turn-on" signal. |

| In Vitro Assay Results | Significant fluorescence enhancement observed in the presence of recombinant Caspase-3. |

| Cell-Based Imaging | Successful visualization of apoptosis in HeLa cells treated with a pro-apoptotic drug. |

The methanamine group of this compound can also be functionalized with a reactive group to create covalent probes. These probes are designed to form a stable covalent bond with a specific biomolecule, such as a protein or nucleic acid. This allows for the permanent labeling and subsequent identification or visualization of the target.

By incorporating a photo-activatable group or an electrophilic warhead, these indole-based probes can be directed to specific residues on a protein of interest. Such tools are invaluable for target identification and validation in drug discovery research.

Future Research Trajectories and Interdisciplinary Perspectives

Innovation in Synthetic Methodologies for Specific Isomers and Analogs

The development of efficient and selective synthetic routes is paramount for the exploration of (1-methyl-1H-indol-6-yl)methanamine and its derivatives. Future research will likely focus on creating specific isomers and analogs to build structure-activity relationships (SAR) for various biological targets.

Novel synthetic strategies for indole (B1671886) derivatives are continuously being developed. unm.eduresearchgate.netorganic-chemistry.org For instance, divergent electrochemical synthesis allows for controlled C-3 substitution on the indole scaffold by fine-tuning the acidity of amide protons. nih.gov Such methods could be adapted to synthesize a library of analogs of this compound with diverse substitution patterns. Furthermore, transition-metal-catalyzed reactions, particularly those using rhodium(III) catalysts, have proven effective for the functionalization of indoles and the synthesis of complex indole-fused polycycles. nih.gov These advanced catalytic systems could be employed to create novel analogs with unique three-dimensional structures.

The synthesis of bis-indole alkaloids, which often exhibit potent biological activities, offers another promising avenue. rsc.orgmdpi.com Methodologies for synthesizing bis(indolyl)methanes through the reaction of indoles with aldehydes or alcohols could be applied to generate dimeric structures derived from this compound. mdpi.com

| Starting Material / Precursor | Synthetic Method | Potential Analogs of this compound |

| Substituted anilines and aldehydes | Fischer Indole Synthesis | Variously substituted indole core |

| 2-Styrylaniline precursors | Divergent Electrochemical Synthesis | C-3 substituted analogs |

| Indoles and various coupling partners | Rhodium(III)-catalyzed C-H activation | Fused polycyclic analogs |

| This compound and aldehydes | Condensation reactions | Bis-indole derivatives |

Advanced Computational Strategies for Deeper Mechanistic Understanding and Prediction

Computational chemistry offers powerful tools to understand the electronic structure, reactivity, and potential biological interactions of this compound. Density Functional Theory (DFT) calculations can be used to predict key properties and rationalize experimental observations. rsc.org

Future computational studies could focus on:

Conformational Analysis: Determining the preferred three-dimensional structure of the molecule, which is crucial for understanding its interaction with biological macromolecules.

Reactivity Indices: Calculating parameters such as frontier molecular orbital energies (HOMO and LUMO) and electrostatic potential maps to predict sites of electrophilic and nucleophilic attack.

Docking Studies: Simulating the binding of this compound and its analogs to the active sites of various enzymes and receptors. For example, given its structural similarity to tryptamines, its interaction with serotonin (B10506) receptors could be a key area of investigation. nih.gov

Quantum Chemical Calculations: Elucidating the role of specific functional groups, such as the N-methyl group and the aminomethyl side chain, in determining the molecule's pharmacological properties, similar to how the C4-hydroxyl group is crucial for psilocybin's activity. nih.gov

| Computational Method | Application | Predicted Property |

| Density Functional Theory (DFT) | Electronic structure analysis | HOMO/LUMO energies, electrostatic potential |

| Molecular Dynamics (MD) Simulations | Conformational sampling | Stable conformers and their populations |

| Molecular Docking | Binding mode prediction | Interaction with protein targets |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-catalyzed reaction modeling | Reaction mechanisms and transition states |

Exploration of Novel Chemical Reactivity and Transformations

Understanding the inherent reactivity of this compound is essential for developing new synthetic transformations and for understanding its potential metabolic fate. The indole nucleus is electron-rich and susceptible to a variety of electrophilic substitution reactions. chim.it

Future research in this area could explore:

C-H Functionalization: Directing reactions to specific positions on the indole ring to introduce new functional groups. This could involve transition-metal catalysis or other modern synthetic methods. nih.gov

Reactions of the Aminomethyl Side Chain: The primary amine offers a handle for a wide range of transformations, including acylation, alkylation, and the formation of Schiff bases, leading to a diverse array of derivatives.

Oxidative Cyclization: Investigating the potential for intramolecular cyclization reactions to form novel heterocyclic systems.

Biocatalysis: Employing enzymes to perform selective transformations on the molecule, offering a green and efficient alternative to traditional chemical methods.

Synergistic Approaches in Bridging Synthetic and Theoretical Chemistry

The most profound insights into the chemical and biological properties of this compound will emerge from a close collaboration between synthetic chemists and computational theorists. This synergistic approach allows for a cycle of prediction, synthesis, and testing that can accelerate the discovery process.

For example, computational studies can predict which analogs are most likely to exhibit a desired biological activity, thereby guiding the synthetic efforts. nih.gov In turn, the experimental results from the synthesis and biological evaluation of these compounds can be used to refine and validate the computational models. This iterative process is crucial for developing a comprehensive understanding of the structure-activity relationships governing the function of this and related molecules.

The development of green synthetic approaches, such as those using microwave irradiation, ionic liquids, or nanocatalysts, will also be a key area of future research, driven by the need for more sustainable chemical processes. researchgate.net The integration of these environmentally benign methods with advanced computational design will pave the way for the efficient and responsible development of new indole-based compounds with valuable applications.

Q & A

Q. What are the common synthetic routes for (1-methyl-1H-indol-6-yl)methanamine?

The synthesis typically involves alkylation or reductive amination of indole precursors. For example, 6-methylindole can be functionalized via a Mannich reaction using formaldehyde and ammonium chloride under acidic conditions to introduce the methanamine group. Alternatively, catalytic hydrogenation of nitrile intermediates (e.g., (1-methyl-1H-indol-6-yl)acetonitrile) using Raney nickel or palladium catalysts can yield the amine . Purification often employs column chromatography or recrystallization to isolate the product in high purity.

Advanced Synthesis Optimization

Q. How can reaction conditions be optimized to improve yield and purity?

Optimization involves adjusting catalysts, solvents, and temperature. For reductive amination, replacing traditional catalysts (e.g., NaBH₄) with selective reducing agents like NaBH(OAc)₃ minimizes side reactions. Solvent polarity (e.g., dichloromethane vs. THF) impacts reaction kinetics and byproduct formation. Temperature-controlled stepwise addition of reagents (e.g., slow formaldehyde addition at 0°C) enhances regioselectivity. Reaction monitoring via TLC or HPLC ensures intermediate stability .

Basic Characterization Techniques

Q. What spectroscopic techniques are used to characterize this compound?

- NMR : ¹H and ¹³C NMR confirm the indole backbone and methyl/amine substituents (e.g., δ ~2.5 ppm for N-methyl, δ ~3.8 ppm for methanamine protons) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (calc. for C₁₀H₁₂N₂: 160.10 g/mol).

- FT-IR : Peaks at ~3400 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (aromatic C=C) confirm functional groups .

Advanced Structural Analysis

Q. How is X-ray crystallography applied to resolve the compound’s structure using SHELX software?

Single crystals are grown via vapor diffusion (e.g., hexane/ethyl acetate). Diffraction data collected at 100 K are processed using SHELXT for structure solution and SHELXL for refinement. The software’s robust algorithms handle disorder in the methyl group or amine moiety. Hydrogen bonding networks (e.g., N-H⋯π interactions) are analyzed to understand packing behavior .

Biological Activity Screening

Q. What in vitro assays evaluate the cytotoxicity of this compound?

- MTT/PrestoBlue Assays : Measure mitochondrial activity in cancer cell lines (e.g., A549, HT-29) after 48-hour exposure. IC₅₀ values are calculated using nonlinear regression.

- Apoptosis Markers : Flow cytometry with Annexin V/PI staining quantifies early/late apoptotic cells.

- SAR Studies : Modifying the methyl or amine group (e.g., substituting with halogens) enhances potency .

Advanced Structure-Activity Relationship (SAR) Design

Q. How to design SAR studies to explore pharmacological potential?

- Substituent Variation : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the indole 5-position to enhance receptor binding.

- Amine Functionalization : Compare primary, secondary, and tertiary amines for bioavailability.

- Computational Pre-screening : Use molecular docking (e.g., AutoDock Vina) to prioritize analogs with high predicted binding affinity to targets like serotonin receptors .

Computational Modeling

Q. What role does molecular docking play in understanding interactions with biological targets?

Docking studies (e.g., Schrödinger Suite, MOE) predict binding modes to receptors like 5-HT₃ or NMDA. Key steps:

Protein Preparation : Optimize crystal structures (PDB: 4PIR) via energy minimization.

Grid Generation : Define active sites using residues within 10 Å of the co-crystallized ligand.

Pose Scoring : Rank poses by Glide XP score; validate with MD simulations (e.g., Desmond) .

Data Contradiction Resolution

Q. How to address discrepancies in reported pharmacological data?

- Meta-analysis : Compare experimental conditions (e.g., cell line passage number, serum concentration).

- Dose-Response Validation : Replicate assays with standardized protocols (e.g., CLSI guidelines).

- Orthogonal Assays : Confirm cytotoxicity via ATP-based assays (e.g., CellTiter-Glo) if MTT results conflict .

Physicochemical Property Determination

Q. How to determine solubility and stability under varying conditions?

- Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 25°C. Analyze supernatant via HPLC.

- Stability : Incubate at 40°C/75% RH for 4 weeks (ICH Q1A). Monitor degradation products (e.g., oxidation at the amine) using LC-MS .

Safety and Handling in Research Settings

Q. What precautions are critical when handling this compound?

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of aerosols (P95 respirators if hoods unavailable).

- Spill Management : Neutralize with bentonite clay; dispose as hazardous waste (EPA/DOT guidelines). Note: Specific toxicity data for this compound is limited; extrapolate from structurally similar indole amines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.